![molecular formula C9H18N2 B3032584 Decahydropyrimido[1,2-a]azepine CAS No. 25739-48-4](/img/structure/B3032584.png)
Decahydropyrimido[1,2-a]azepine
Overview
Description
Decahydropyrimido[1,2-a]azepine is a bicyclic nitrogen-containing heterocycle with the molecular formula C9H18N2. It is a saturated compound, meaning all the carbon-carbon bonds are single bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decahydropyrimido[1,2-a]azepine can be synthesized through several methods. One efficient and highly stereoselective synthesis involves a two-component coupling reaction, followed by nitrone formation and a 1,3-dipolar cycloaddition to obtain an azabicyclic intermediate. This intermediate is then converted into the corresponding epoxide derivative. The crucial step involves the reductive cleavage of the N–O bond, followed by an intramolecular 7-endo-tet cyclization, leading to the formation of the seven-membered ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Decahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrogenated products.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
Decahydropyrimido[1,2-a]azepine has been investigated for its therapeutic potential, particularly in the treatment of diabetes-related complications. A notable study outlines a method for preparing a pharmaceutical composition that includes this compound as an active ingredient. The research indicates that it can be combined with acceptable carriers to enhance its efficacy in preventing and treating diabetic complications, suggesting its role as a promising candidate in pharmacotherapy .
Photoinitiators in UV-Curable Systems
Recent advancements have highlighted the use of this compound in the development of photoinitiators for UV-curable inks and coatings. A study focused on synthesizing photolatent-amidine compounds that incorporate this compound demonstrated improved curing speeds and thickness capabilities when exposed to UV-LED light. The findings suggest that integrating this compound into photoinitiator systems can significantly enhance the performance of UV-curable materials in industrial applications .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of decahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets, such as glycosidases. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to decahydropyrimido[1,2-a]azepine include:
- Pyrrolo[1,2-a]azepine
- Pyrido[1,2-a]azepine
- Pyrido[1,2-a]azonine
- Indolizidine
Uniqueness
This compound is unique due to its saturated bicyclic structure, which imparts specific chemical and biological properties. Its ability to act as a non-nucleophilic base and a complexing ligand sets it apart from other similar compounds .
Biological Activity
Decahydropyrimido[1,2-a]azepine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with a fused azepine ring. Its molecular formula is with a CID of 3774860 in the PubChem database . The compound's unique structure contributes to its diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study evaluated the antibacterial efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results are summarized in the following table:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
1A | Bacillus subtilis | 15 |
1A | Enterobacter cloaceae | 10 |
2A | Bacillus subtilis | 20 |
2A | Enterobacter cloaceae | No activity |
Compound 2A demonstrated the highest antibacterial activity against Bacillus subtilis, while compound 1A showed moderate activity against both bacterial strains tested .
Antifungal Activity
In addition to antibacterial properties, this compound derivatives have been tested for antifungal activity. The results indicate varying degrees of effectiveness:
Compound | Fungal Strain | Zone of Inhibition (mm) |
---|---|---|
1A | Aspergillus spp. | 8 |
2A | Aspergillus spp. | 12 |
These findings suggest that compound 2A exhibits moderate antifungal activity against Aspergillus spp., while compound 1A is less effective .
Cytotoxicity and Hemolytic Activity
The cytotoxic effects of this compound have also been investigated. One study reported that certain derivatives displayed high hemolytic activity against human red blood cells, which raises concerns regarding their safety profile:
- Compound : 6c
- LD50 : >2000 mg/kg in mice
Although compound 6c showed promising antibacterial properties (MIC up to ), it also exhibited significant cytotoxicity, indicating that the observed antibacterial effects might be due to general toxicity rather than specific antimicrobial action .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their antibacterial efficacy. The study concluded that modifications in the chemical structure significantly influenced the antimicrobial potency. For instance, the introduction of specific substituents improved activity against gram-positive bacteria while reducing effectiveness against gram-negative strains.
Case Study 2: Antifungal Testing
Another study focused on evaluating the antifungal potential of synthesized compounds against various fungal pathogens. Results indicated that specific derivatives could inhibit fungal growth effectively, suggesting potential applications in treating fungal infections.
Properties
IUPAC Name |
1,2,3,4,6,7,8,9,10,10a-decahydropyrimido[1,2-a]azepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h9-10H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENYVRYDPMMRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2NCCCN2CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396254 | |
Record name | decahydropyrimido[1,2-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25739-48-4 | |
Record name | decahydropyrimido[1,2-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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